

Hydroformylation of cis-2-Pentene reaction conditions

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Compound of Interest

Compound Name: *cis*-2-Pentene

Cat. No.: B165939

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Application Note: Hydroformylation of *cis*-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the carbon-carbon double bond. This atom-economical reaction is of paramount importance in the production of bulk and fine chemicals, which serve as precursors for a wide array of products including alcohols, carboxylic acids, and amines. The hydroformylation of internal olefins, such as **cis-2-pentene**, presents a unique challenge in controlling the regioselectivity of the reaction to favor the formation of the desired linear aldehyde (hexanal) over the branched isomer (2-methylpentanal). This application note provides a detailed overview of the reaction conditions, a comprehensive experimental protocol for the rhodium-catalyzed hydroformylation of **cis-2-pentene**, and a summary of relevant quantitative data.

Reaction Overview and Catalysis

The hydroformylation of **cis-2-pentene** yields two primary products: hexanal and 2-methylpentanal. The regioselectivity of this reaction is highly dependent on the catalyst system

employed, with rhodium-based catalysts, in conjunction with phosphine or phosphite ligands, being the most extensively studied for their high activity and selectivity under milder conditions compared to cobalt-based systems.[\[1\]](#)[\[2\]](#)

The choice of ligand plays a crucial role in directing the regioselectivity. Bulky phosphite ligands and diphosphine ligands with a wide "bite angle" have been shown to favor the formation of the linear aldehyde.[\[3\]](#) This is attributed to steric hindrance in the transition state leading to the branched product. Common rhodium precursors for these reactions include $\text{Rh}(\text{acac})(\text{CO})_2$, a stable and commercially available compound.[\[4\]](#)

Quantitative Data on Hydroformylation of Internal Olefins

The following table summarizes representative data on the hydroformylation of 2-pentene and other internal olefins, highlighting the influence of different ligands and reaction conditions on conversion and regioselectivity.

Substrate	Catalyst System	Temp. (°C)	Pressure (bar, CO/H_2)	Time (h)	Conversion (%)	n-aldehyde : iso-aldehyde Ratio	Reference
2-Pentenes	Co/TPPTS	130-150	30-100	-	High	~2:1	[3]
2-Pentene	Rh/BINA PHOS derivative	-	-	-	-	High n-selectivity	[3]
trans-2-Octene	Rh/Diphosphane	-	-	-	High	High linearity	[3]
1-Butene	Rh(acac) (CO) ₂ / P($\text{NC}_4\text{H}_4\text{C}_3$) ₃	50-80	4-10	-	High	High n-selectivity	[4]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Hydroformylation of **cis-2-Pentene**

This protocol describes a general procedure for the hydroformylation of **cis-2-pentene** in a high-pressure autoclave.

Materials:

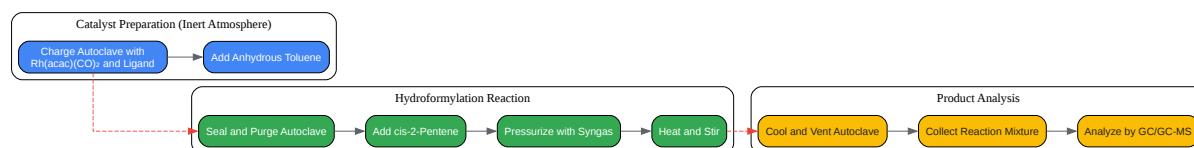
- **cis-2-Pentene**
- Rhodium(I) dicarbonyl acetylacetone [Rh(acac)(CO)₂] (catalyst precursor)
- Tris(2,4-di-tert-butylphenyl)phosphite (ligand)
- Toluene (anhydrous)
- Syngas (CO/H₂ = 1:1)
- High-pressure autoclave (e.g., 25 mL steel autoclave) equipped with a magnetic stirrer and a thermostat

Procedure:

- Catalyst Preparation (in situ):
 - In a glovebox or under an inert atmosphere, charge the autoclave with the desired amount of Rh(acac)(CO)₂ and the phosphite ligand. A typical ligand-to-rhodium molar ratio is 10:1 to ensure catalyst stability and selectivity.
 - Add anhydrous toluene to dissolve the catalyst precursor and ligand.
- Reaction Setup:
 - Seal the autoclave and purge it several times with nitrogen, followed by syngas.
 - Add the substrate, **cis-2-pentene**, to the autoclave via a syringe or a sample addition port.

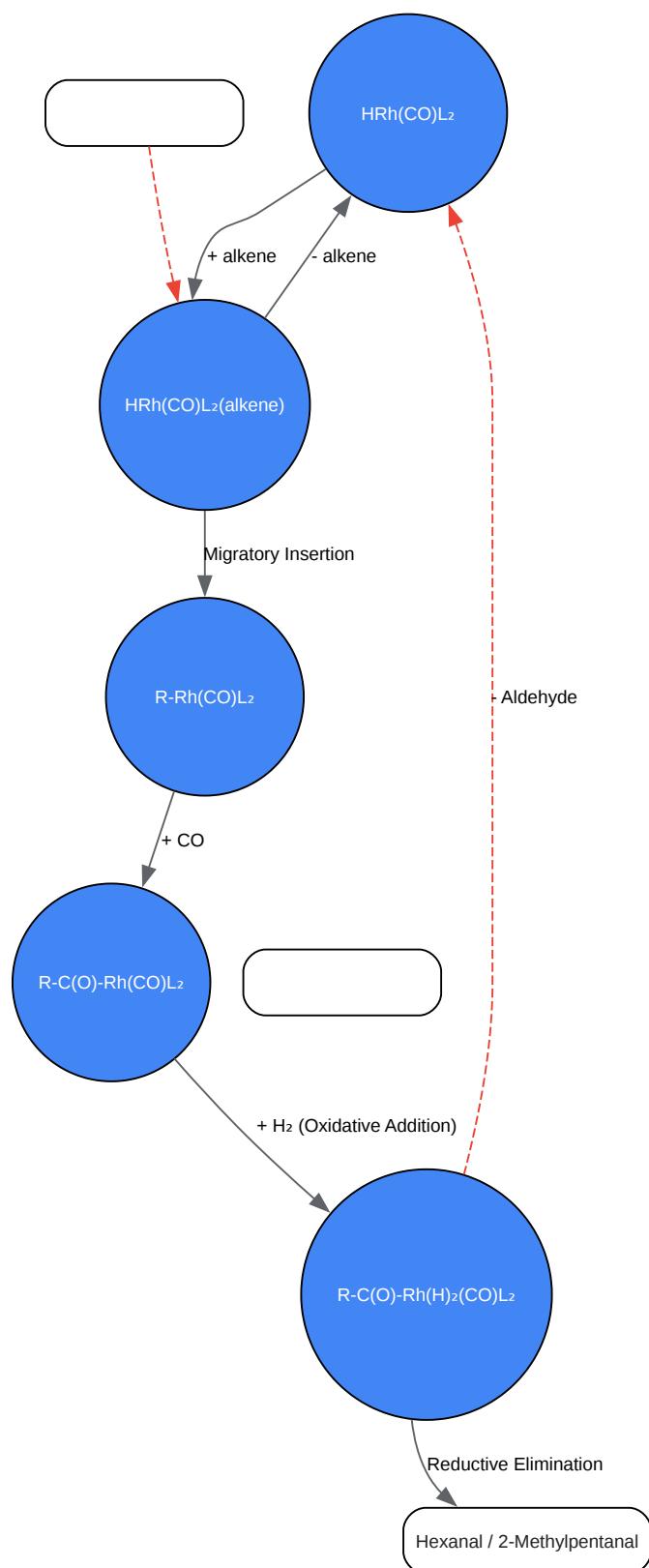
- Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 3.0-5.0 MPa).[5]
- Reaction Execution:
 - Heat the autoclave to the desired reaction temperature (e.g., 80-140 °C) while stirring continuously.[5]
 - Maintain the reaction at the set temperature and pressure for the specified duration. The progress of the reaction can be monitored by observing the pressure drop in the autoclave.
- Work-up and Product Analysis:
 - After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
 - Open the autoclave and collect the reaction mixture.
 - The products (hexanal and 2-methylpentanal) can be analyzed and quantified by gas chromatography (GC) using an internal standard. The identity of the products can be confirmed by GC-MS.

Visualizations



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Caption: Experimental workflow for the hydroformylation of **cis-2-pentene**.



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Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

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References

- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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